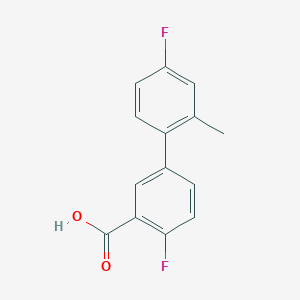

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-10(15)3-4-11(8)9-2-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZPIRDMOWFESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716820 | |

| Record name | 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178482-85-3 | |

| Record name | 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid: Properties, Synthesis, and Applications

Introduction: The Significance of Fluorinated Biaryl Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the privileged structural motifs in drug discovery, the biphenyl scaffold is of particular importance, offering a versatile platform for the development of therapeutics across a range of disease areas. The fusion of these two concepts, in the form of fluorinated biphenyl carboxylic acids, has led to the development of numerous successful drugs and clinical candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific, yet underexplored member of this class: 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid .

Due to the limited availability of experimental data for this specific compound in public databases, this guide will leverage data from closely related analogs and established principles of organic chemistry to provide a predictive yet scientifically grounded profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this promising chemical entity.

Molecular Identity and Physicochemical Profile

Chemical Structure:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-Fluoro-5-bromobenzoic acid), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid derivative, activated by the base, transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

The choice of a palladium catalyst with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0), is common for these reactions as they promote the catalytic cycle. The base is crucial for the activation of the boronic acid.

Generalized Experimental Protocol:

-

To a reaction vessel, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid.

Ullmann Condensation: A Copper-Mediated Alternative

The Ullmann reaction provides a classical, copper-mediated route to biaryl compounds, particularly for aryl halides that are less reactive in palladium-catalyzed couplings. While it often requires higher temperatures and stoichiometric amounts of copper, it can be an effective alternative.

Proposed Synthetic Pathway:

Caption: Proposed Ullmann condensation for the synthesis of the target molecule.

Mechanistic Considerations:

The precise mechanism of the Ullmann reaction is complex and can vary depending on the reactants and conditions. However, it is generally believed to involve the formation of an organocopper intermediate. One plausible pathway involves the oxidative addition of an aryl halide to a Cu(I) species, followed by a second oxidative addition of the other aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the biaryl product and regenerates a Cu(I) species.

Generalized Experimental Protocol:

-

In a reaction vessel, combine 2-fluoro-5-iodobenzoic acid (1.0 eq.), 1-bromo-4-fluoro-2-methylbenzene (1.5 eq.), and activated copper powder (2.0 eq.).

-

Add a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter to remove the copper residues.

-

Perform an acidic workup to protonate the carboxylate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Reactivity and Electronic Profile: A Molecule of Nuanced Reactivity

The chemical behavior of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is dictated by the interplay of its constituent functional groups: the carboxylic acid, the two fluorine substituents, the methyl group, and the biphenyl system.

-

Carboxylic Acid: This is the most reactive functional group, capable of undergoing standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing effect of the ortho-fluorine atom.

-

Fluorine Substituents: The fluorine atoms significantly influence the electronic properties of the aromatic rings. They are strongly electron-withdrawing through the inductive effect, which can affect the reactivity of the rings in electrophilic aromatic substitution reactions. The fluorine ortho to the carboxylic acid will also exert a steric influence on reactions at the carboxyl group.

-

Methyl Group: The methyl group is an electron-donating group, which can slightly activate the aromatic ring to which it is attached towards electrophilic substitution.

-

Biphenyl System: The two aromatic rings are connected by a single bond, and there is likely to be some degree of torsional freedom. The steric hindrance between the ortho-substituents will influence the dihedral angle between the two rings, which in turn affects the extent of π-conjugation.

Spectroscopic Characterization: The Molecular Fingerprint

The definitive structural elucidation of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid would rely on a combination of spectroscopic techniques. While experimental spectra are not available, the expected key features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons and their coupling to each other and to the fluorine atoms. The spectrum would likely show a series of multiplets in the aromatic region (around 7.0-8.2 ppm). The methyl group would appear as a singlet at around 2.2-2.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (around 165-175 ppm). The carbon atoms attached to fluorine would exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the presence and positions of the fluorine atoms. Two distinct signals would be expected, each corresponding to one of the fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would appear around 1700-1720 cm⁻¹. C-F stretching vibrations would be observed in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would provide further structural information.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid has not been reported, its structural features suggest significant potential as a building block in drug discovery and materials science.

-

Medicinal Chemistry: Fluorinated biphenyl carboxylic acids are present in a number of biologically active molecules. The carboxylic acid group can serve as a handle for the attachment of other functionalities or as a key pharmacophoric element for interacting with biological targets. The fluorinated biphenyl scaffold can impart desirable pharmacokinetic properties.

-

Materials Science: The rigid biphenyl core and the presence of polar functional groups make this molecule a potential candidate for the synthesis of novel liquid crystals, polymers, and other advanced materials with tailored electronic and physical properties.

Safety and Handling

As specific toxicity data for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is not available, it should be handled with the standard precautions for a novel chemical compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid represents a promising, yet largely unexplored, chemical entity. Its structure, combining the desirable features of a fluorinated biphenyl with a reactive carboxylic acid handle, makes it an attractive target for synthesis and a valuable building block for the development of new pharmaceuticals and materials. While a lack of readily available experimental data necessitates a predictive approach to understanding its properties, this guide provides a solid foundation for researchers to begin their investigations. The synthetic routes and characterization methods outlined herein offer a clear path forward for the preparation and validation of this molecule, paving the way for the exploration of its full potential.

References

-

PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemical Properties and Handling of 2-Fluoro-5-methylbenzoic Acid. [Link]

-

Royal Society of Chemistry. Characterising new chemical compounds & measuring results. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. [Link]

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid

Introduction: The Imperative for Unambiguous Characterization

In modern pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous structural confirmation of novel fluorinated compounds is not merely a procedural step but a critical prerequisite for advancing research and development.

This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, a biphenyl derivative with multiple key functionalities. As a Senior Application Scientist, my objective is to move beyond a simple listing of techniques. Instead, this narrative will focus on the causality behind experimental choices, demonstrating how a synergistic application of modern analytical methods provides a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity. We will explore how data from mass spectrometry, infrared spectroscopy, and a suite of advanced NMR techniques are integrated to build an unassailable structural argument, culminating in the gold standard of X-ray crystallography.

The Strategic Workflow: An Integrated Analytical Approach

The elucidation of a novel molecular structure is a process of systematic, orthogonal analysis. Each technique provides a unique piece of the puzzle, and their collective data should converge on a single, consistent structure. The workflow below illustrates the logical progression from initial confirmation of mass and functional groups to the detailed mapping of atomic connectivity.

Caption: Strategic workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

The first and most fundamental question is: what is the molecular weight and elemental composition? Mass spectrometry provides a direct answer. For a compound like 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid (C₁₄H₁₀F₂O₂), high-resolution mass spectrometry (HRMS) is the preferred method.

Causality of Choice: We choose HRMS over standard MS to obtain a highly accurate mass measurement (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula, as very few elemental combinations will match the measured mass. Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule, as the carboxylic acid group is readily deprotonated in negative ion mode ([M-H]⁻) or protonated in positive ion mode ([M+H]⁺), yielding a strong molecular ion peak with minimal initial fragmentation.[1]

Expected Observations:

-

Molecular Formula: C₁₄H₁₀F₂O₂

-

Monoisotopic Mass: 248.0649 g/mol

-

HRMS (ESI-): An observed m/z of ~247.0576 for the [M-H]⁻ ion.

-

Fragmentation Analysis (MS/MS): Tandem MS experiments on the molecular ion would reveal characteristic losses. The most expected fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylate anion, a common fragmentation for benzoic acids. Cleavage at the biphenyl C-C bond is also possible but typically requires higher collision energy.

| Ion | Calculated m/z (Negative Mode) | Observation |

| [M-H]⁻ | 247.0576 | Parent Ion: Confirms molecular weight. |

| [M-H-CO₂]⁻ | 203.0677 | Loss of carbon dioxide from the carboxylate. |

| [M-H-HCOOH]⁻ | 201.0520 | Loss of formic acid (less common). |

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization (Negative Mode):

-

Set capillary voltage to -3.0 kV.

-

Set drying gas (N₂) flow to 8 L/min at 300 °C.

-

Acquire data in the m/z range of 50-500.

-

-

Data Analysis: Identify the m/z of the most intense peak corresponding to the [M-H]⁻ ion. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula C₁₄H₁₀F₂O₂.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

With the molecular formula confirmed, FTIR spectroscopy is employed to verify the presence of the key functional groups. This technique is rapid, non-destructive, and provides clear, diagnostic absorption bands.

Causality of Choice: The structure contains a carboxylic acid, aromatic rings, and C-F bonds, all of which have characteristic IR vibrations. The presence or absence of these bands provides a crucial cross-validation of the structure proposed from the MS data.

Expected Observations:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[2][3][4]

-

C-H Stretch (Aromatic & Methyl): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1720 cm⁻¹, confirming the carbonyl of the acid group.[5][6]

-

C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands in the 1300-1100 cm⁻¹ region, indicative of aryl-fluoride bonds.

| Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad |

| C=O (Carboxylic Acid) | 1720 - 1700 | Strong, Sharp |

| C-F (Aryl) | 1300 - 1100 | Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium, Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For a fluorinated compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[7][8][9]

¹H NMR Spectroscopy

This experiment reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Causality of Choice & Expected Observations: The molecule has 6 aromatic protons and 3 methyl protons. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. Crucially, the protons will show coupling not only to adjacent protons (H-H coupling) but also to nearby fluorine atoms (H-F coupling), which provides key spatial information.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3' | ~7.0-7.2 | ddd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7 | 1H |

| H-5' | ~7.0-7.2 | dd | ³JHH ≈ 8-9, ³JHF ≈ 9-11 | 1H |

| H-6' | ~7.2-7.4 | t | ³JHH ≈ 8-9 | 1H |

| H-3 | ~7.8-8.0 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 5-7 | 1H |

| H-4 | ~7.3-7.5 | t | ³JHH ≈ 8-9 | 1H |

| H-6 | ~7.6-7.8 | dd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 | 1H |

| -CH₃ | ~2.3-2.5 | s (or narrow d) | ⁴JHF ≈ 1-2 | 3H |

| -COOH | ~12-13 | br s | - | 1H |

¹⁹F NMR Spectroscopy

Given the presence of two fluorine atoms in chemically distinct environments, ¹⁹F NMR is indispensable. It offers high sensitivity and a wide chemical shift range, minimizing signal overlap.[10][11][12][13]

Causality of Choice & Expected Observations: The electronic environment of each fluorine is different, leading to two distinct signals. The chemical shifts are highly sensitive to substitution patterns.[14] We expect to see two resonances, likely appearing as complex multiplets due to coupling with nearby protons. Proton-decoupling would simplify these signals to singlets (or doublets if F-F coupling is present, which is unlikely here due to separation).

| Fluorine Assignment | Predicted δ (ppm, vs CFCl₃) | Multiplicity (Proton-Coupled) |

| F-2 | ~ -110 to -120 | ddd |

| F-4' | ~ -115 to -125 | ddd |

¹³C{¹H} NMR Spectroscopy

This experiment identifies all unique carbon atoms in the molecule. In proton-decoupled ({¹H}) mode, the key feature for fluorinated compounds is the persistence of C-F coupling.

Causality of Choice & Expected Observations: The large, through-bond C-F coupling constants provide definitive evidence for the proximity of carbon and fluorine atoms. The one-bond coupling (¹J_CF) is typically very large (240-280 Hz), while two-bond (²J_CF) and three-bond (³J_CF) couplings are smaller but still diagnostic (5-30 Hz).[15][16]

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Expected J_CF (Hz) |

| -COOH | ~165-170 | d | ³J_CF ≈ 2-5 |

| C-2 | ~160-165 | d | ¹J_CF ≈ 250 |

| C-4' | ~158-163 | d | ¹J_CF ≈ 245 |

| Aromatic C-H | ~115-135 | d or dd | ²J_CF or ³J_CF ≈ 5-25 |

| Aromatic C-q | ~125-145 | d or t | ²J_CF or ³J_CF ≈ 5-25 |

| -CH₃ | ~15-20 | d | ³J_CF ≈ 3-5 |

2D NMR for Final Connectivity

While 1D NMR provides the core data, 2D NMR experiments (HSQC, HMBC) are used to link all the pieces together unambiguously.

Caption: Integration of spectroscopic data to confirm structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon it is attached to. This is used to definitively assign the signals for all C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is the key experiment for assembling the molecular skeleton. For example, it will show correlations from the methyl protons to the quaternary carbon C-2' and the aromatic C-1' and C-3', locking the position of the methyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher fields provide better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire with a standard pulse program.

-

Set spectral width to cover 0-15 ppm.

-

Ensure sufficient relaxation delay (e.g., d1 = 2 s) for accurate integration.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire with proton decoupling.

-

Set spectral width to cover 0-200 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.

-

-

¹⁹F NMR Acquisition:

-

Acquire with and without proton decoupling to observe H-F couplings.

-

Set the spectral width appropriately (e.g., from -80 to -180 ppm) and correctly reference the spectrum.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak.

Single Crystal X-ray Crystallography: The Ultimate Proof

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the definitive, unambiguous proof.[17] It generates a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings.[18][19]

Causality of Choice: This technique is employed when absolute, undeniable structural proof is required, for instance, in a regulatory filing or a foundational patent. It resolves any remaining ambiguity and provides geometric data that spectroscopy cannot.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal vibrations. An intense beam of monochromatic X-rays is used, and the diffraction pattern is collected on a detector as the crystal is rotated.[17]

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure with high precision.

Conclusion: A Self-Validating, Multi-Faceted Approach

The structure elucidation of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is a clear demonstration of the power of modern analytical chemistry. No single technique is sufficient on its own. Instead, a logical and integrated workflow creates a self-validating system where each piece of data corroborates the others. HRMS establishes the molecular formula, FTIR confirms the functional groups, and a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography provides the ultimate, irrefutable confirmation. This rigorous, evidence-based approach ensures the highest level of scientific integrity and provides the solid foundation upon which further research and development can be built.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Kitevski, J. L., & Vanner, S. J. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

-

Taylor & Francis Online. Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Taylor & Francis Online. [Link]

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. JEOL Ltd. [Link]

-

ResearchGate. X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). ResearchGate. [Link]

-

YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]

- Google Books. The Crystal Structure of Some Biphenyl Derivatives and X-ray Diffraction.... Google Books.

-

PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. PubChem. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). ResearchGate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

PubChem. 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid. PubChem. [Link]

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

PubMed. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. PubMed. [Link]

-

Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry. [Link]

-

Chemguide. mass spectra - the M+2 peak. Chemguide. [Link]

-

PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. PubChem. [Link]

-

ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Royal Society of Chemistry. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Blogger. [Link]

-

Wikipedia. X-ray crystallography. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. jeolusa.com [jeolusa.com]

- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 16. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid

Abstract: This document provides an in-depth technical overview of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and purification, detail analytical techniques for structural confirmation, and discuss its potential applications as a key building block in modern drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound's characteristics and utility.

Introduction: The Significance of Fluorinated Biaryl Motifs

Biaryl structures are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine atoms into these structures can profoundly and beneficially alter their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid belongs to this important class of compounds. It combines the biaryl motif with two fluorine substituents and a carboxylic acid handle, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide serves as a technical primer, synthesizing available data with established chemical principles to provide a comprehensive profile of this molecule.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section details the core identity and computed physicochemical parameters of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid.

Chemical Structure

The molecule consists of a benzoic acid ring functionalized with a fluorine atom at the C2 position. A second aromatic ring, a 4-fluoro-2-methylphenyl group, is attached at the C5 position of the benzoic acid core.

Caption: 2D Structure of the title compound.

Molecular Formula and Weight

The defining quantitative metrics for this compound are summarized below. The molecular weight is calculated from the isotopic masses and their natural abundance. The monoisotopic mass is crucial for high-resolution mass spectrometry analysis.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O₂ | PubChem[1][2] |

| Average Molecular Weight | 248.23 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 248.06488588 Da | PubChem[1][2] |

Computed Physicochemical Properties

Computational models provide valuable predictions of a molecule's behavior. The following properties for closely related isomers suggest the expected characteristics of the title compound.

| Property | Predicted Value | Significance |

| XLogP3 | 3.6 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 (from -COOH) | Can participate in hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | Can accept hydrogen bonds, influencing solubility and receptor binding. |

| Topological Polar Surface Area | 37.3 Ų | Suggests good potential for oral bioavailability based on Lipinski's rules. |

Data are for the related isomer 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid and are expected to be very similar for the title compound.[1]

Synthesis and Purification

The construction of the biaryl C-C bond is the key challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the authoritative and most versatile methods for this transformation.

Retrosynthetic Analysis & Proposed Route

A logical retrosynthetic disconnection breaks the bond between the two phenyl rings. This points to a Suzuki coupling between a boronic acid (or boronate ester) derivative of one ring and a halide (typically bromide or iodide) of the other.

Proposed Synthetic Route:

-

Reactant A: 5-Bromo-2-fluorobenzoic acid

-

Reactant B: (4-Fluoro-2-methylphenyl)boronic acid

-

Reaction: Pd-catalyzed Suzuki-Miyaura cross-coupling

Caption: General workflow for synthesis via Suzuki coupling.

Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized but robust procedure. Causality: The palladium catalyst (e.g., Pd(PPh₃)₄) is essential for forming the C-C bond. The base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. A solvent mixture like Dioxane/Water ensures all components remain in solution.

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluorobenzoic acid (1.0 eq), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

Quench and Acidification: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl until the pH is ~2-3. The product should precipitate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude solid is typically purified by one of the following methods:

-

Recrystallization: Using a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is effective for removing inorganic salts and some organic impurities.

-

Column Chromatography: For higher purity, silica gel chromatography using a gradient of ethyl acetate in hexanes (with 1% acetic acid to prevent streaking) is the standard method.

Analytical Characterization

Structural confirmation is non-negotiable. A combination of mass spectrometry and NMR spectroscopy provides unambiguous evidence of the compound's identity and purity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula.

-

Expected Result: An ESI-TOF analysis in negative ion mode should yield an [M-H]⁻ ion with a mass-to-charge ratio (m/z) extremely close to the calculated value of 247.0576.

-

Self-Validation: The measured mass should be within 5 ppm of the theoretical mass to be considered a valid confirmation of the elemental composition.

Protocol: Sample Preparation for HRMS

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution 100-fold with the same solvent.

-

Introduce the diluted sample into the mass spectrometer via direct infusion or LC inlet.

-

Acquire data in negative ion mode, scanning a relevant m/z range (e.g., 100-500).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level blueprint of the molecule. ¹H, ¹³C, and ¹⁹F NMR are all essential for full characterization.

-

¹H NMR: Will show distinct signals for the aromatic protons and the methyl group singlet. The aromatic region will be complex due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: Will display 14 unique carbon signals. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling, a key diagnostic feature.

-

¹⁹F NMR: Should show two distinct signals, one for each fluorine atom, confirming their different chemical environments.

Protocol: Sample Preparation for NMR

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved before placing it in the spectrometer.

Applications in Research and Development

A Versatile Synthetic Building Block

The primary application of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is as an intermediate in organic synthesis. The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other groups, such as:

-

Amides: Through coupling reactions (e.g., with HATU or EDC), allowing for the construction of larger molecules with potential biological activity.[3]

-

Esters: Via Fischer esterification or reaction with alkyl halides.

-

Alcohols: Through reduction of the carboxylic acid.

This versatility makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[3]

Potential in Medicinal Chemistry

While specific biological activity for this exact molecule is not widely reported, its structural motifs are present in compounds targeting various diseases. Fluorinated biaryl compounds are frequently explored as:

-

Kinase Inhibitors: For applications in oncology and inflammatory diseases.

-

Enzyme Inhibitors: The structure could be tailored to fit the active sites of various enzymes, such as those involved in metabolic or signaling pathways.[3]

-

Agrochemicals: Similar structures are often investigated for their potential as herbicides or fungicides.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is a well-defined chemical entity with a molecular weight of 248.23 g/mol . Its structure, combining a biaryl scaffold with fluorine substituents and a reactive carboxylic acid group, makes it a high-value intermediate for synthetic chemistry. Authoritative methods for its synthesis, purification, and characterization are well-established in the field of organic chemistry. Its primary value lies in its potential as a building block for the discovery and development of new pharmaceuticals and functional materials, where the strategic placement of fluorine can be leveraged to optimize molecular properties.

References

- BenchChem. A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem.

- PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2.

- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.

- PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.

- Guidechem. What are the synthesis and applications of 4-Fluoro-2-methylbenzoic acid?.

- PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2.

- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

Sources

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated biaryl compounds represent a privileged structural motif. The unique electronic properties of fluorine can significantly influence the physicochemical and pharmacological profiles of a molecule, affecting aspects such as metabolic stability, binding affinity, and lipophilicity. The target molecule, 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, is a prime example of such a scaffold, offering multiple points for further chemical elaboration.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of a robust and field-proven pathway for the synthesis of this target compound. We will eschew a simple recitation of steps, instead focusing on the underlying chemical principles and strategic decisions that inform the chosen route. The core of this synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and broad functional group tolerance.[1][2]

Our retrosynthetic approach logically disconnects the central biaryl carbon-carbon bond, identifying two key precursors: an electrophilic halogenated benzoic acid derivative and a nucleophilic arylboronic acid. This strategy allows for a convergent and efficient synthesis, which we will explore in detail.

Part I: Synthesis of Key Precursors

The success of a convergent synthesis hinges on the efficient preparation of its constituent building blocks. In this section, we detail the validated synthesis of the two primary precursors required for the final cross-coupling step.

Preparation of 2-Fluoro-5-bromobenzoic acid

The first key intermediate is 2-fluoro-5-bromobenzoic acid. This molecule provides the benzoic acid moiety and the necessary halogen "handle" for the subsequent Suzuki coupling. The most direct approach is the electrophilic bromination of commercially available o-fluorobenzoic acid.

Causality of Experimental Design: The starting material, o-fluorobenzoic acid, possesses two directing groups: the fluorine atom and the carboxylic acid group. Both are ortho-, para-directing. The position para to the strongly activating fluorine atom (position 4) is sterically hindered by the adjacent carboxyl group. The position para to the deactivating-but-directing carboxyl group (position 5) is electronically favorable and sterically accessible, making it the primary site for electrophilic substitution. N-Bromosuccinimide (NBS) in a strong acid medium is an effective brominating system for this transformation.[3]

Experimental Protocol: Electrophilic Bromination [3]

-

Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add o-fluorobenzoic acid (1.0 eq.).

-

Dissolution: Add concentrated sulfuric acid and dichloromethane (DCM) to dissolve the starting material completely. Cool the mixture in an ice bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, ensuring the internal temperature is maintained between 25-30 °C.

-

Reaction: Allow the reaction to stir at this temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A white solid may precipitate during the reaction.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

-

Workup: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water. Recrystallize the product from an appropriate solvent, such as ethanol, to yield pure 2-fluoro-5-bromobenzoic acid as a white solid.

Data Summary: Reactant Quantities

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| o-Fluorobenzoic acid | 140.11 | 1.0 | 13.9 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.12 | 19.8 g |

| Sulfuric Acid | 98.08 | - | 41.7 g |

| Dichloromethane (DCM) | 84.93 | - | 111.2 g |

| Expected Yield: | 219.01 | ~75% |

(4-fluoro-2-methylphenyl)boronic acid: The Coupling Partner

The second precursor, 4-fluoro-2-methylphenylboronic acid, is a versatile reagent widely used in Suzuki-Miyaura reactions to introduce the 4-fluoro-2-methylphenyl moiety.[4][5] It is commercially available from numerous suppliers, which is often the most practical option for research and development.

For the sake of completeness, a standard synthesis involves the lithiation of 1-bromo-4-fluoro-2-methylbenzene at low temperature (-78 °C) followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.[6] This well-established method provides reliable access to arylboronic acids.

Part II: The Core Suzuki-Miyaura Cross-Coupling Reaction

With both precursors in hand, the final C-C bond formation can be achieved. The Suzuki-Miyaura reaction is exceptionally well-suited for this task due to its tolerance of the acidic proton on the carboxylic acid.[7]

Diagram of the Synthesis Pathway

Caption: Overall synthetic workflow from starting materials to the final product.

Mechanistic Considerations and Protocol Validation

Expertise-Driven Choices:

-

Catalyst System: The trifunctional nature of the 2-fluoro-5-bromobenzoic acid substrate (containing a halogen, a fluorine, and a carboxylic acid) requires careful catalyst selection. The carboxylate group can coordinate with the palladium center, potentially inhibiting catalytic activity.[7] To mitigate this, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended over simpler catalysts like Pd(PPh₃)₄.

-

Base and Solvent: The choice of base is critical for activating the boronic acid. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is standard. A mixed solvent system, such as dioxane/water or toluene/water, is often necessary to ensure the solubility of both the organic substrates and the inorganic base.[7]

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and minimize side reactions like the homocoupling of the boronic acid.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

-

Inerting: Seal the flask and cycle between vacuum and backfilling with nitrogen or argon three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand, if required.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via cannula or syringe.

-

Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final compound.

Data Summary: Suzuki-Miyaura Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhos | High efficiency for challenging substrates, mitigates catalyst inhibition.[7] |

| Base | K₂CO₃ or K₃PO₄ | Effective transmetalation, good solubility in aqueous phase. |

| Solvent | 1,4-Dioxane / Water (4:1) | Ensures solubility of both organic and inorganic reagents.[7] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for catalytic cycle turnover. |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and degradation of the Pd(0) catalyst.[7] |

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is reliably achieved through a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction. This approach is underpinned by the logical and efficient preparation of two key building blocks: 2-fluoro-5-bromobenzoic acid via electrophilic bromination and the readily available (4-fluoro-2-methylphenyl)boronic acid. The success of the core coupling reaction is predicated on the careful selection of a modern catalyst system, appropriate base, and solvent to overcome potential challenges such as catalyst inhibition and to ensure high yields. The protocols and principles outlined in this guide provide a robust, self-validating framework for researchers and drug development professionals to access this and other complex biaryl structures.

References

- Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. Benchchem.

- What is 2-Bromo-5-fluorobenzoic acid and how is it synthesized? Guidechem.

- 4-Fluoro-2-methylphenylboronic acid | Biochemical Reagent. MedchemExpress.com.

- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.

- 4-Fluoro-2-methylphenylboronic acid. Chem-Impex.

- 4-Fluoro-2-methylphenylboronic acid. MySkinRecipes.

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Fluoro-2-methylphenylboronic acid [myskinrecipes.com]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the rationale, synthesis, and potential applications of the biaryl compound, 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Biaryl moieties are of significant interest in medicinal chemistry, and the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document details a proposed, robust synthetic protocol for the target molecule, leveraging the well-established Suzuki-Miyaura cross-coupling reaction. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, mechanistic considerations, and the scientific basis for the synthesis of this and similar fluorinated biaryl carboxylic acids.

Introduction: The Significance of Fluorinated Biaryl Scaffolds in Drug Discovery

The biaryl motif is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous therapeutic agents. The unique conformational properties of the biaryl bond, combined with the ability to introduce diverse functionalities on both aromatic rings, provide a versatile platform for designing molecules with specific biological activities.

The introduction of fluorine atoms into drug candidates has become a cornerstone of contemporary drug design. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to significant improvements in a molecule's:

-

Metabolic Stability: The C-F bond is highly resistant to metabolic degradation, often leading to an increased half-life of the drug.

-

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and potency.

-

Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, improving its ability to cross cell membranes and reach its target.

The combination of a biaryl scaffold with fluorine substitution, as in 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, presents a compelling strategy for the development of novel therapeutics, particularly in areas such as oncology and inflammation where kinase inhibitors and other targeted therapies are prevalent.

Retrosynthetic Analysis and Strategic Approach to Synthesis

The synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, an unsymmetrical biaryl, is most effectively approached through a cross-coupling strategy. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[1]

Our retrosynthetic analysis of the target molecule identifies two key synthons: an aryl halide and an arylboronic acid. This leads to a convergent synthetic strategy, as depicted below.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, proposed experimental protocol for the synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. This protocol is based on well-established methodologies for Suzuki-Miyaura couplings of similar substrates.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |

| 2-Bromo-5-fluorobenzoic acid | 394-28-5 | 219.01 | Sigma-Aldrich | ≥98% |

| (4-Fluoro-2-methylphenyl)boronic acid | 352525-99-6 | 153.95 | Combi-Blocks | ≥97% |

| Palladium(II) acetate | 3375-31-3 | 224.50 | Strem Chemicals | 98% |

| Tricyclohexylphosphine | 2622-14-2 | 280.42 | Acros Organics | 97% |

| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | Fisher Scientific | ≥99% |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | EMD Millipore | ≥99.8% |

| Ethyl acetate (reagent grade) | 141-78-6 | 88.11 | VWR | ≥99.5% |

| Hydrochloric acid (concentrated, 37%) | 7647-01-0 | 36.46 | J.T. Baker | 36.5-38% |

| Brine (saturated NaCl solution) | N/A | N/A | In-house prep. | N/A |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | Alfa Aesar | ≥99.5% |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Subsequently, add palladium(II) acetate (0.02 eq.) and tricyclohexylphosphine (0.04 eq.).

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~2 using 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-understood catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Physicochemical and Spectroscopic Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molecular Weight | 248.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 160-180 °C (estimated) |

| pKa | 3.5 - 4.5 (estimated) |

| LogP | 3.0 - 4.0 (estimated) |

| ¹H NMR (predicted) | Peaks in the aromatic (δ 7.0-8.0 ppm) and methyl (δ 2.0-2.5 ppm) regions. |

| ¹³C NMR (predicted) | Signals corresponding to aromatic carbons, the carboxylic acid carbon, and the methyl carbon. |

| Mass Spectrometry (m/z) | [M-H]⁻ at ~247.06 |

Potential Applications in Drug Discovery

Fluorinated biaryl carboxylic acids are valuable intermediates and final compounds in drug discovery. The structural features of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid suggest its potential utility in the following areas:

-

Kinase Inhibitors: Many kinase inhibitors feature a biaryl core to occupy adjacent hydrophobic pockets in the ATP-binding site of the enzyme. The fluorine atoms can enhance binding affinity and selectivity.

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a biaryl scaffold. The target molecule could serve as a starting point for the development of novel anti-inflammatory compounds.

-

Agrochemicals: The biaryl moiety is also present in some herbicides and fungicides.

Conclusion

This technical guide has outlined a scientifically robust and detailed approach to the synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. By leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction, this valuable fluorinated biaryl scaffold can be accessed in a controlled and efficient manner. The insights into the rationale for its synthesis and its potential applications in drug discovery and other areas of chemical science underscore the importance of such targeted synthetic efforts. This guide provides a solid foundation for researchers to synthesize and explore the therapeutic and chemical potential of this and related compounds.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

A Technical Guide to 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid: Synthesis, Characterization, and Applications

Abstract

This guide provides a comprehensive technical overview of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid derivative. Biphenyl carboxylic acids are a significant class of compounds in medicinal chemistry and materials science, serving as crucial scaffolds and building blocks. This document delineates the systematic IUPAC nomenclature, details the physicochemical properties, and presents a robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. The underlying catalytic mechanism is also illustrated to provide a deeper mechanistic understanding. Furthermore, we explore the potential applications of this molecular scaffold in drug discovery, drawing parallels with similar structures investigated as anticancer agents and URAT1 inhibitors.[1][2] This whitepaper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound and its chemical context.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational to scientific communication. This section deconstructs the IUPAC name, visualizes the structure, and tabulates the key physicochemical properties of the target compound.

IUPAC Name Analysis

The name "2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid" is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Parent Structure : The root of the name is "benzoic acid". This indicates a benzene ring substituted with a carboxylic acid (-COOH) group, which is given the highest priority for numbering.[3][4][5] The carbon atom to which the carboxylic acid is attached is designated as position 1 of the benzene ring.

-

Substituents on the Parent Ring :

-

"2-Fluoro": A fluorine atom is attached to carbon 2 of the benzoic acid ring.

-

"5-(...)": A complex substituent group is attached to carbon 5.

-

-

The Phenyl Substituent : The group at position 5 is a substituted phenyl ring, detailed within the parentheses:

-

"(4-fluoro-2-methylphenyl)": This describes a phenyl group (a benzene ring acting as a substituent) which is itself substituted. Numbering for this ring starts at the point of attachment to the parent benzoic acid ring (position 1'). A fluorine atom is at its 4'-position, and a methyl group is at its 2'-position.

-

This systematic approach ensures an unambiguous representation of the molecule's structure.

Chemical Structure

The chemical structure derived from the IUPAC name is visualized below.

Caption: 2D structure of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid.

Physicochemical Properties

A summary of computed physicochemical properties for the analogous compound 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is presented below. These values provide a close approximation for the title compound due to the high structural similarity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [6] |

| Molecular Weight | 248.22 g/mol | [6] |

| XLogP3 | 3.6 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of the required building blocks.

Retrosynthetic Approach

The C-C bond connecting the two phenyl rings is the key disconnection point. This retrosynthetic analysis leads to two primary building blocks: a boronic acid (or its ester equivalent) and an aryl halide.

-

Component A : 2-Fluoro-5-bromobenzoic acid

-

Component B : (4-Fluoro-2-methylphenyl)boronic acid

The palladium catalyst facilitates the coupling of these two components.

Proposed Synthesis Workflow

The overall experimental workflow is depicted below, from starting materials to the purified final product.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[1]

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent and Catalyst Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.2 M concentration relative to the limiting reagent). Degas the mixture by bubbling the inert gas through it for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Rationale: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

-

-

Reaction Execution : Heat the reaction mixture to 80-90 °C and stir vigorously for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup : After completion, cool the reaction mixture to room temperature. Dilute with water (approx. 20 mL) and transfer to a separatory funnel.

-

Acidification and Extraction : Acidify the aqueous layer to a pH of ~2 using 2N HCl. This protonates the carboxylate salt, rendering the product soluble in organic solvents. Extract the product into ethyl acetate (EtOAc) (3 x 30 mL).

-

Rationale: The product, being a carboxylic acid, is deprotonated by the K₂CO₃ base to form a water-soluble carboxylate. Acidification is necessary to neutralize it for extraction into an organic solvent.

-

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The efficacy of the synthesis hinges on a palladium-catalyzed cycle involving three key steps.

Caption: The three main stages of the Suzuki-Miyaura catalytic cycle.

Potential Applications in Drug Discovery

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, valued for its rigid, planar nature which facilitates defined interactions with biological targets.

-

Anticancer Agents : Numerous small molecule libraries of biphenyl carboxylic acids have been synthesized and screened for anticancer activity. Certain derivatives have shown potent activity against breast cancer cell lines.[1] The structural motif is also present in inhibitors of key cell cycle proteins like Cdk4.[7]

-

URAT1 Inhibitors : Recent research has focused on biphenyl carboxylic acid derivatives as potent inhibitors of Urate Transporter 1 (URAT1).[2] URAT1 is a key protein involved in the regulation of uric acid levels, making its inhibitors promising therapeutic agents for hyperuricemia and gout.

-

Anti-inflammatory and Other Applications : The versatility of this scaffold has led to its incorporation in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1]

Conclusion

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is a structurally significant molecule belonging to the well-established class of biphenyl carboxylic acids. Its IUPAC nomenclature is systematic and descriptive of its precise atomic arrangement. The synthesis of this compound is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling reaction. The prevalence of its core scaffold in a multitude of biologically active agents underscores its importance as a building block for the development of novel therapeutics, particularly in the fields of oncology and metabolic diseases. This guide provides the foundational knowledge for the synthesis, understanding, and further exploration of this compound and its derivatives in a research and development setting.

References

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

-

Smith, J., & Jones, A. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

-

Loong, J. (2016). IUPAC nomenclature benzene ring and functional group. Chemistry Stack Exchange. Retrieved from [Link]

-

Clark, J. (n.d.). Naming aromatic compounds. Chemguide. Retrieved from [Link]

-

Chem 263. (2010). Nomenclature of substituted benzene rings. Retrieved from [Link]

-

Li, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]

-

Bharate, S. B., et al. (2012). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2 | CID 103186327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid: A Technical Guide

Introduction

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is a complex biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural rigidity, conferred by the biphenyl backbone, combined with the electronic modifications introduced by fluorine and methyl substituents, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques provide the most powerful tools for elucidating its structure and purity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. Furthermore, it will detail the experimental protocols necessary to acquire high-quality spectroscopic data for this compound.

Molecular Structure and Spectroscopic Overview

The structure of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, with its distinct aromatic rings and functional groups, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these structural features is key to interpreting the resulting spectra.

Caption: Molecular structure of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the proton and carbon environments, as well as the fluorine substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals in the aromatic region (typically 7.0-8.5 ppm), a signal for the methyl group, and a broad singlet for the carboxylic acid proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| 7.8-8.2 | m | 3H | Ar-H (Benzoic acid moiety) | Protons on the benzoic acid ring will be influenced by the electron-withdrawing fluorine and carboxylic acid groups, shifting them downfield. |

| 7.0-7.4 | m | 3H | Ar-H (Phenyl moiety) | Protons on the 4-fluoro-2-methylphenyl ring will be influenced by the fluorine and methyl groups. |

| ~2.3 | s | 3H | CH₃ | The methyl protons will appear as a singlet in the upfield region. |

Predicted ¹³C NMR Spectrum